Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate
Description
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate (CAS: 899452-36-9) is a fluorinated pyridine derivative with the molecular formula C₈H₇F₂NO₃ and a molecular weight of 203.14 g/mol. Key physical properties include a melting point of 54–55°C, a predicted density of 1.389 g/cm³, and a boiling point of 321.8°C under standard conditions . The compound features a difluoromethyl group at the 1-position and a methyl ester at the 3-position of the pyridine ring. Its predicted acidity (pKa ≈ -2.54) reflects the electron-withdrawing effects of fluorine, which enhance stability and influence intermolecular interactions .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-3-2-4-11(6(5)12)8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSXEUGFOQSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the reaction of a pyridine-3-carboxylate ester with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridine-3-carboxylic acid, while reduction can produce difluoromethyl-pyridine-3-methanol .
Scientific Research Applications
Based on the search results, here's what is known about the applications of methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (Note: the search results mention "methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate," which appears to be the same compound as "Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate" but with a slightly different name):
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing more complex molecules and as a reagent in different organic transformations.
- Biology Its unique structural features make it a valuable tool for studying biological processes and interactions.
- Industry It can be used in developing new materials with specific properties, such as enhanced stability and reactivity.
Chemical Reactions
- Oxidation It can be oxidized to form corresponding oxo derivatives.
- Reduction Reduction reactions can yield reduced forms of the compound.
- Substitution The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
- Antimicrobial Activity Derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Structurally similar compounds have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin.
- Anticancer Activity It has potential as an anticancer agent. In vitro studies indicate that it induces apoptosis in cancer cells through mechanisms involving the activation of specific apoptotic pathways. A related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with improved efficacy compared to standard chemotherapeutics.
- Enzyme Interaction Research suggests this compound may inhibit specific enzymes, leading to altered metabolic processes and has shown potential in modulating the activity of certain kinases involved in cancer progression.
Study Examples
- Antibacterial Efficacy A comparative study assessing the antibacterial activity of various pyridine derivatives included this compound as a test compound. Results indicated that it exhibited superior activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics.
- Anticancer Potential A recent investigation into the anticancer properties of related dihydropyridine derivatives revealed that compounds similar to methyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting their potential as lead candidates for cancer therapy.
Properties
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and functional attributes.
Tabular Overview of Key Compounds
Substituent Effects on Physical and Chemical Properties
Fluorine Substituents
- Target Compound (Difluoromethyl): The difluoromethyl group provides moderate electron-withdrawing effects, balancing metabolic stability and lipophilicity.
- Non-Fluorinated Analogs: Compounds lacking fluorine (e.g., 1-benzyl derivative in ) show lower thermal stability (melting point: 128–130°C vs. 54–55°C) and higher solubility in polar solvents due to the carboxylic acid group .
Ester Groups
- Methyl vs. Ethyl Esters: The target compound’s methyl ester contributes to a lower molecular weight (203.14 vs.
Bulkier Substituents
- Tosyl and Benzyl Groups : The tosyl-substituted compound in has a significantly higher melting point (152–159°C), attributed to strong van der Waals interactions and crystallinity from the aromatic tosyl group. Similarly, the trifluoromethyl benzyl group in increases molecular weight (345.70 vs. 203.14) and may enhance binding affinity in hydrophobic protein pockets .
Biological Activity
Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a pyridine carboxylate compound notable for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₇N O₃F₂
- Molecular Weight : 203.14 g/mol
- CAS Number : 899452-36-9
The compound features a difluoromethyl group attached to a pyridine ring, which contributes to its unique chemical properties and biological activity.
This compound primarily acts as an inhibitor of succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, and its inhibition can lead to metabolic disruptions in pathogens, resulting in their death. The compound's ability to act as a hydrogen-bond donor may also influence its bioavailability and efficacy against various biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, including:
- Fungi : The compound has shown potential as a fungicide in agricultural applications.
- Bacteria : Preliminary studies suggest activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.
Case Studies
- Fungicidal Activity : In agricultural settings, compounds similar to this compound have been tested for their ability to control fungal pathogens affecting crops. These studies typically assess the compound's efficacy in field trials, comparing it with established fungicides.
- Pharmaceutical Applications : Investigations into the compound's potential as a pharmaceutical intermediate have been conducted. For instance, studies have explored its use in synthesizing new drug candidates targeting various diseases, including cancer and infectious diseases .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, its structural characteristics suggest that it may possess favorable bioavailability due to its ability to form hydrogen bonds. Further studies are required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
- Catalysts: Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., DBU) improve reaction efficiency by facilitating nucleophilic substitution at the difluoromethyl group .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of the ester moiety .
- Temperature: Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation. Lower temperatures (<50°C) may stall intermediate cyclization .
- Yield Optimization: Use continuous flow chemistry for scalable synthesis, reducing purification steps .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., difluoromethyl protons at δ 5.5–6.0 ppm; carbonyl carbons at δ 165–170 ppm). ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm for CF₂ groups) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (C₈H₇F₂NO₃) and detects fragmentation pathways (e.g., loss of COOCH₃) .
- X-Ray Crystallography: Resolves conformational details (e.g., planarity of the pyridine ring and dihedral angles of the difluoromethyl group) .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and binding interactions of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Models transition states for reactions (e.g., nucleophilic attack at the 2-oxo position) and calculates activation energies to guide synthetic routes .
- Molecular Docking: Simulates interactions with biological targets (e.g., kinases or enzymes) by analyzing hydrogen bonding (e.g., carbonyl oxygen with active-site residues) and steric effects of the difluoromethyl group .
- MD Simulations: Assess stability of ligand-target complexes over time (≥100 ns trajectories) to identify critical binding motifs .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer:
- Reproducibility Protocols: Standardize assay conditions (e.g., pH, temperature) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Metabolite Screening: LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed discrepancies .
- Structural Analog Comparison:
| Analog | Substituent Variation | Bioactivity Trend |
|---|---|---|
| Non-fluorinated | CH₃ instead of CF₂H | Reduced potency (IC₅₀ ↑ 5x) |
| Trifluoromethyl | CF₃ instead of CF₂H | Improved lipophilicity (LogP +0.7) |
| Data derived from SAR studies of dihydropyridine derivatives . |
Q. How does the difluoromethyl group influence structure-activity relationships (SAR) compared to other fluorinated substituents?
- Methodological Answer:
- Electron-Withdrawing Effects: The CF₂H group increases electrophilicity at the pyridine ring, enhancing interactions with nucleophilic residues (e.g., lysine or serine in active sites) .
- Steric vs. Electronic Balance: Compared to CF₃, CF₂H provides moderate steric bulk while maintaining metabolic stability (reduced CYP450-mediated oxidation) .
- Hydrogen Bonding: The difluoromethyl group can act as a weak hydrogen bond donor, unlike CF₃, enabling unique interactions in hydrophobic pockets .
Q. What are the challenges in studying this compound’s interaction with membrane-bound targets?
- Methodological Answer:
- Membrane Permeability Assays: Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion, accounting for the compound’s moderate LogP (~1.8) .
- Surface Plasmon Resonance (SPR): Immobilize targets on lipid bilayers to simulate membrane environments and measure real-time binding kinetics (ka/kd) .
- Cryo-EM: Resolve compound-bound structures of large targets (e.g., GPCRs) at near-atomic resolution to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
